molecular formula C9H13N3O B3346093 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine CAS No. 1141417-81-3

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine

Cat. No.: B3346093
CAS No.: 1141417-81-3
M. Wt: 179.22 g/mol
InChI Key: OJHRFDMQSVUUQK-UHFFFAOYSA-N
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Description

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine is a heterocyclic compound with the molecular formula C9H13N3O. It features a pyridazine ring fused to an azepine ring, with a methoxy group attached to the third carbon atom.

Preparation Methods

The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the formation of the azepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and functionality.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s modifications .

Comparison with Similar Compounds

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can be compared to other pyridazine and azepine derivatives. Similar compounds include:

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.

    Pyridazinone: A derivative of pyridazine with an oxygen atom, exhibiting various biological activities.

    Azepine: A seven-membered ring containing nitrogen, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its fused ring structure and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-9-6-7-2-4-10-5-3-8(7)11-12-9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHRFDMQSVUUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2CCNCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 2
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 3
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 4
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 5
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 6
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine

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